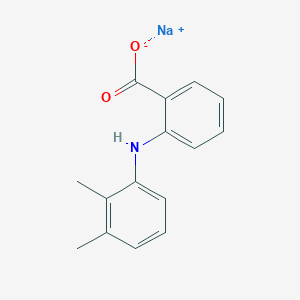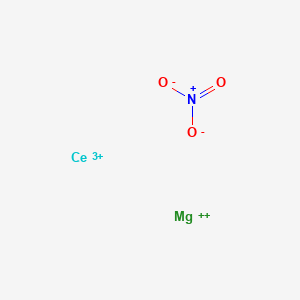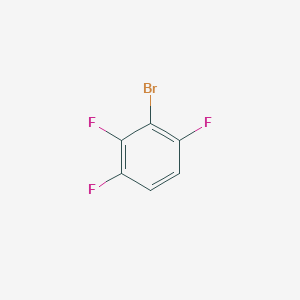
1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside
Overview
Description
“1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside” is a chemical compound with the molecular formula C14H19BrO9 . It is also known as “2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl bromide” and "[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate" .
Synthesis Analysis
The synthesis of this compound has been studied in the context of carbohydrate building blocks. For instance, the benzoylation of methyl glycosides of the D-gluco, D-galacto, and D-manno series with benzoic anhydride catalyzed by tetrabutylammonium benzoate led to 2,4-diols in 70–91% yield .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside” contains a total of 43 bonds, including 24 non-H bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 1 six-membered ring, 4 esters (aliphatic), and 1 ether (aliphatic) .
Chemical Reactions Analysis
The compound is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 411.20 g/mol . The exact physical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.
Scientific Research Applications
Synthesis of Glycosides
1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside: is extensively used in the synthesis of glycosides. This compound acts as a glycosyl donor in the formation of glycosidic bonds, which are crucial in the creation of complex carbohydrates and glycoconjugates .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized to develop prodrugs and drug delivery systems. Its ability to attach to various molecules makes it a valuable tool for improving the solubility and stability of therapeutic agents .
Biochemical Studies
Biochemists employ 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl bromide to study enzyme-substrate interactions, particularly with glycosidases and glycosyltransferases, which are enzymes that play a role in carbohydrate metabolism .
Material Science
In material science, this compound is used to modify the surface properties of materials like poly(ethylene terephthalate) (PET), enhancing its blood compatibility and potential for biomedical applications .
Organic Chemistry Reactions
As an organic chemistry reagent, 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside is involved in various condensation reactions. It’s particularly useful in N- and S-galactosylation reactions, which are essential for constructing complex organic molecules .
Computational Chemistry
Theoretical studies often use this compound to understand the anomeric effect, which is the preference of certain substituents to occupy the axial position in a cyclic carbohydrate. Computational models help predict the behavior of this compound in different chemical environments .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound are explored for their potential as pesticides or fertilizers, due to their ability to interact with natural biological systems .
Food Chemistry
In food chemistry, 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl bromide can be used to synthesize flavor compounds and sweeteners that mimic the structure of natural sugars, contributing to the development of low-calorie food products .
Mechanism of Action
Target of Action
It is known to be used as an organic condensation reagent in various chemistries .
Mode of Action
This compound is used in N- and S- galactosylation reactions . It interacts with its targets by donating a galactose moiety, which can then be incorporated into larger molecules during the synthesis process .
Biochemical Pathways
The compound plays a role in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides . These polysaccharides are important components of bacterial cell walls and play a crucial role in host-pathogen interactions .
Pharmacokinetics
As a reagent used in synthesis, it is likely to be metabolized and incorporated into larger molecules .
Result of Action
The result of the action of this compound is the formation of larger molecules through the donation of a galactose moiety . This can lead to the synthesis of complex polysaccharides, which have various biological roles .
Action Environment
The action of 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside is influenced by the conditions of the reaction it is used in . Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability .
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKKUWALRRPA-MBJXGIAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















